Cas no 1213859-60-9 ((3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol)

(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- Benzenepropanol, γ-amino-2-chloro-3,6-difluoro-, (γR)-
- EN300-1164077
- (3R)-3-AMINO-3-(2-CHLORO-3,6-DIFLUOROPHENYL)PROPAN-1-OL
- 1213859-60-9
- (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol
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- インチ: 1S/C9H10ClF2NO/c10-9-6(12)2-1-5(11)8(9)7(13)3-4-14/h1-2,7,14H,3-4,13H2/t7-/m1/s1
- InChIKey: AXYNUPIGLYEZCJ-SSDOTTSWSA-N
- SMILES: [C@@H](C1C(=CC=C(F)C=1Cl)F)(N)CCO
計算された属性
- 精确分子量: 221.0418980g/mol
- 同位素质量: 221.0418980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 46.2Ų
じっけんとくせい
- 密度みつど: 1.376±0.06 g/cm3(Predicted)
- Boiling Point: 322.0±37.0 °C(Predicted)
- 酸度系数(pKa): 14.76±0.10(Predicted)
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164077-2500mg |
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |
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Enamine | EN300-1164077-1.0g |
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Enamine | EN300-1164077-1000mg |
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$1366.0 | 2023-10-03 | ||
Enamine | EN300-1164077-500mg |
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Enamine | EN300-1164077-10000mg |
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$6390.0 | 2023-10-03 | ||
Enamine | EN300-1164077-50mg |
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Enamine | EN300-1164077-100mg |
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |
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Enamine | EN300-1164077-5000mg |
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol |
1213859-60-9 | 5000mg |
$4309.0 | 2023-10-03 |
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-olに関する追加情報
Introduction to (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol (CAS No. 1213859-60-9)
(3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1213859-60-9, represents a fascinating example of structural complexity and functional diversity, making it a subject of intense study for its potential applications in drug development.
The molecular structure of (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol features a chiral center at the propanol moiety, which is a critical aspect for its pharmacological activity. The presence of both amino and chloro-substituted aromatic groups introduces unique electronic and steric properties that can influence its interactions with biological targets. Specifically, the 2-chloro-3,6-difluorophenyl group contributes to the compound's lipophilicity and binding affinity, which are essential factors in drug design.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The compound (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol has emerged as a promising candidate in this context. Its unique structural features make it a valuable scaffold for designing molecules that can modulate various biological pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory responses and cancer progression.
The synthesis of (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol presents significant challenges due to the complexity of its molecular architecture. Advanced synthetic methodologies, including asymmetric catalysis and protecting group strategies, are employed to achieve high enantiomeric purity. These techniques are crucial for ensuring that the compound's pharmacological properties are not compromised by the presence of racemic impurities.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol. Molecular modeling studies have provided insights into its binding interactions with biological targets, such as protein kinases and transcription factors. These insights have been instrumental in guiding the optimization of the compound's structure to enhance its pharmacological activity.
The potential therapeutic applications of (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol are vast. Preliminary in vitro studies have demonstrated its ability to inhibit the activity of certain enzymes associated with chronic inflammatory diseases and oncogenic pathways. Additionally, its structural features suggest that it may have applications in treating neurological disorders by interacting with specific neurotransmitter receptors.
In conclusion, (3R)-3-amino-3-(2-chloro-3,6-difluorophenyl)propan-1-ol represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and potential therapeutic applications make it a compound of great interest for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the discovery and design of novel therapeutic agents.
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